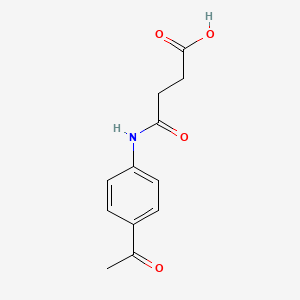

4-(4-Acetylanilino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

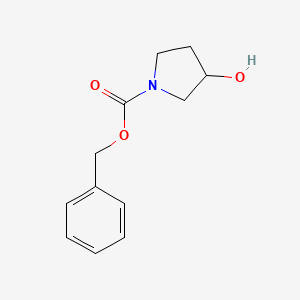

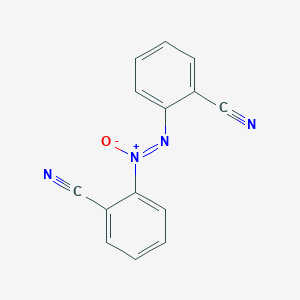

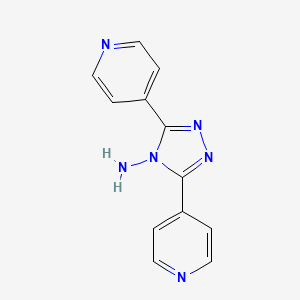

“4-(4-Acetylanilino)-4-oxobutanoic acid” is a chemical compound with the linear formula C10H11NO3 . It has a molecular weight of 193.204 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “4-(4-Acetylanilino)-4-oxobutanoic acid” is represented by the linear formula C10H11NO3 . The compound exists in its enamine–keto form, with the H atom attached to the N atom, which participates in an intramolecular N—H⋯O hydrogen bond .

Physical And Chemical Properties Analysis

The molecular weight of “4-(4-Acetylanilino)-4-oxobutanoic acid” is 193.204 . Unfortunately, there is no further information available about the physical and chemical properties of this compound .

Applications De Recherche Scientifique

Medicinal Chemistry

Application

“4-(4-Acetylanilino)-4-oxobutanoic acid” is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is used in early discovery research .

Method of Application

The specific methods of application or experimental procedures for this compound are not provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .

Anti-inflammatory Activities

Application

This compound may have potential applications in the synthesis of pyrimidine derivatives, which are known to have anti-inflammatory effects .

Method of Application

The compound could potentially be used in the synthesis of pyrimidines . However, the specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The results revealed that a compound with a similar structure exhibited strong inhibitory activity against the PGE 2 production . However, specific quantitative data or statistical analyses are not provided in the source .

Nucleophilic Catalysis

Application

This compound has been studied for its potential use in nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange .

Method of Application

The compound could potentially be used in the synthesis of hydrazones . However, the specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The results revealed that electron-rich p-substituted aniline derivatives can act as catalysts for efficient hydrazone formation and exchange in both protic and aprotic solvents . However, specific quantitative data or statistical analyses are not provided in the source .

Synthesis of Diverse Building Blocks

Application

This compound has been studied for its potential use in the synthesis of diverse building blocks .

Method of Application

The compound could potentially be used in the synthesis of diverse building blocks . However, the specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The results revealed that p-toluidine and p-anisidine were the most efficient catalysts for acylhydrazone formation in water . However, specific quantitative data or statistical analyses are not provided in the source .

Propriétés

IUPAC Name |

4-(4-acetylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGOIZJQTLJRAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342002 |

Source

|

| Record name | 4-(4-Acetylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Acetylanilino)-4-oxobutanoic acid | |

CAS RN |

62134-55-8 |

Source

|

| Record name | 4-(4-Acetylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)